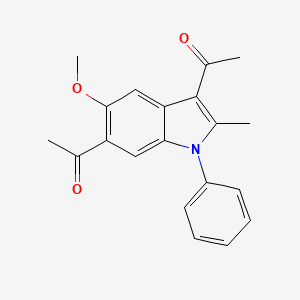![molecular formula C21H13Cl3N2O2S B15284221 (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B15284221.png)
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolone core, substituted with a chlorinated aniline and a dichlorophenyl furan moiety, making it a subject of interest in medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolone core, followed by the introduction of the aniline and furan substituents. Key steps include:
Formation of the Thiazolone Core: This is achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Substitution Reactions: The chlorinated aniline and dichlorophenyl furan are introduced via nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Assembly: The final product is obtained by condensing the intermediate compounds under controlled conditions, typically involving reflux in an organic solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Studies: Employed in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mécanisme D'action
The mechanism of action of (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.
Pathways Involved: It interferes with signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Effects: By inhibiting these pathways, the compound can induce apoptosis in cancer cells, making it a potential candidate for anti-cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5E)-2-(4-chloroanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- (5E)-2-(4-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Uniqueness
- Structural Differences : The presence of both chloro and methyl groups on the aniline ring in (5E)-2-(4-chloro-3-methylanilino)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one provides unique electronic and steric properties.
- Biological Activity : This compound exhibits distinct biological activities compared to its analogs, making it a valuable subject for further research.
Propriétés
Formule moléculaire |
C21H13Cl3N2O2S |
|---|---|
Poids moléculaire |
463.8 g/mol |
Nom IUPAC |
(5E)-2-(4-chloro-3-methylphenyl)imino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H13Cl3N2O2S/c1-11-8-13(3-6-16(11)23)25-21-26-20(27)19(29-21)10-14-4-7-18(28-14)15-5-2-12(22)9-17(15)24/h2-10H,1H3,(H,25,26,27)/b19-10+ |
Clé InChI |
YZLZJZUFQDIGHG-VXLYETTFSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-[10-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)deca-4,6-diynyl]-3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaene](/img/structure/B15284144.png)

![N-{[(3-amino-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B15284153.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15284160.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B15284171.png)
![4-Hydroxy-3-methoxybenzaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B15284179.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B15284194.png)
![(5-Hydroxy-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)(4-methylphenyl)methanone](/img/structure/B15284196.png)
![2-[(6-amino-4-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15284202.png)
![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)cyclohexyl]imino}methyl)-4-nitrophenol](/img/structure/B15284205.png)
![N-[2,2,2-trifluoro-N-(4-iodophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284218.png)
![N-[2,2,2-trichloro-N-(2-fluorophenyl)ethanimidoyl]benzenesulfonamide](/img/structure/B15284229.png)
![(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B15284236.png)
![5,7-Dibromo-2-hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B15284243.png)
